REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:13]([CH3:26])([CH3:25])[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:21]([O:20][C:18]([NH:17][CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1([CH3:26])[CH3:25])=[O:19])([CH3:24])([CH3:22])[CH3:23]
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Name
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(+)-1-Benzyloxycarbonyl-4-t-butyloxycarbonylamino-3,3-dimethylpiperidine
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Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(C(CC1)NC(=O)OC(C)(C)C)(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
was monitored on TLC and reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered as soon as it
|
Type
|
WASH
|
Details
|
The residue was washed with 100 ml methanol
|
Type
|
CUSTOM
|
Details
|
Filtrate was evaporated to dryness
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(CNCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |